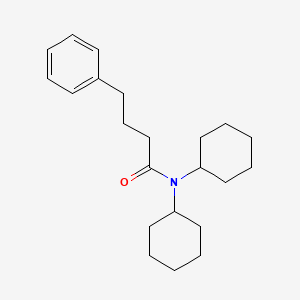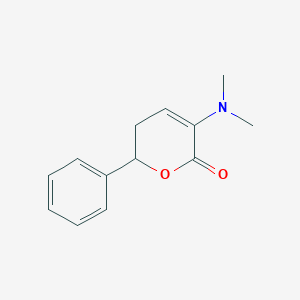
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones It is characterized by a dimethylamino group attached to the third carbon, a phenyl group attached to the sixth carbon, and a dihydropyranone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyranone. One common method involves the condensation of dimethylamine with 6-phenyl-2H-pyran-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes the use of high-purity reagents, optimized reaction temperatures, and pressures to ensure maximum yield and purity of the final product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The dimethylamino or phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted pyranone oxides, while reduction may produce phenyl-substituted dihydropyranones.
Scientific Research Applications
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-phenyl-2-propen-1-one
- 3-(Dimethylamino)-1-phenyl-2-butanone
- 3-(Dimethylamino)-1-phenyl-2-pentanone
Uniqueness
3-(Dimethylamino)-6-phenyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the dihydropyranone ring and the positioning of the dimethylamino and phenyl groups. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91075-12-6 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
5-(dimethylamino)-2-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H15NO2/c1-14(2)11-8-9-12(16-13(11)15)10-6-4-3-5-7-10/h3-8,12H,9H2,1-2H3 |
InChI Key |
BAZKTMOSJROLNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CCC(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
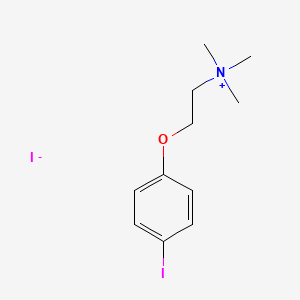
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)

![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
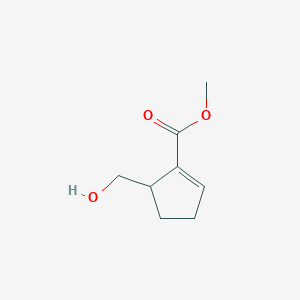
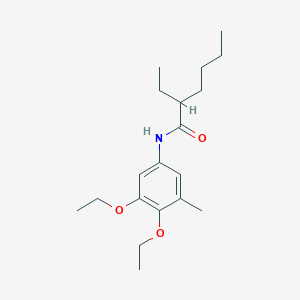
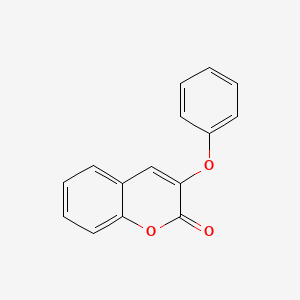
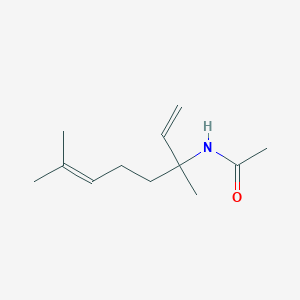
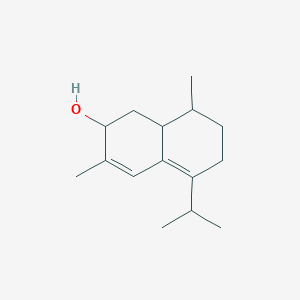
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
